molecular formula C9H6F2N2O2 B12971088 2-(Difluoromethyl)-4-nitro-1H-indole CAS No. 1416372-06-9

2-(Difluoromethyl)-4-nitro-1H-indole

Cat. No.: B12971088
CAS No.: 1416372-06-9
M. Wt: 212.15 g/mol
InChI Key: FBXCKTHAVZCYRG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-nitro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-nitro-1H-indole typically involves the introduction of the difluoromethyl group into the indole framework. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethyl)-4-nitro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-nitro-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-4-nitro-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-5-nitro-1H-indole: Similar structure but with the nitro group at a different position.

    2-(Difluoromethyl)-4-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(Difluoromethyl)-4-nitro-1H-indole is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

1416372-06-9

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)-4-nitro-1H-indole

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)7-4-5-6(12-7)2-1-3-8(5)13(14)15/h1-4,9,12H

InChI Key

FBXCKTHAVZCYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C(F)F)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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